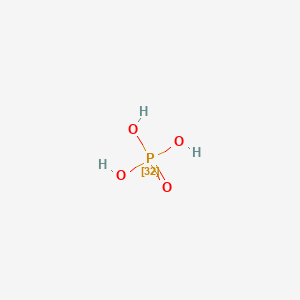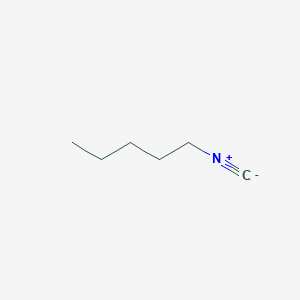
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been used in various scientific research applications. It is a derivative of urea and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not well understood. However, studies have shown that the compound binds to specific receptors in the brain and other tissues. The binding of the compound to these receptors leads to changes in the biochemical and physiological processes in the body.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier and bind to specific receptors in the brain. The binding of the compound to these receptors leads to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to have an effect on the metabolism of glucose in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it useful in the study of various neurological disorders. However, the compound has limitations in terms of its stability and availability. It is also relatively expensive, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the use of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in scientific research. One of the directions is the development of new radiopharmaceuticals using the compound. Another direction is the study of the compound's effect on specific receptors in the brain and other tissues. The compound's potential use in the treatment of various neurological disorders is also an area of future research.
Métodos De Síntesis
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- can be synthesized using various methods. One of the commonly used methods is the reaction of 4,6-dimethyl-2-chloropyrimidine with p-iodophenyl isocyanate in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyrimidinyl isocyanate with p-iodophenylamine. The yield of the synthesis method varies depending on the method used.
Aplicaciones Científicas De Investigación
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been used in various scientific research applications. One of the significant applications is in the field of radiopharmaceuticals. The compound has been used as a radiotracer for the imaging of the brain and the diagnosis of cancer. It has also been used in the synthesis of other radiopharmaceuticals.
Propiedades
Número CAS |
16018-70-5 |
|---|---|
Nombre del producto |
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- |
Fórmula molecular |
C13H13IN4O |
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C13H13IN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Clave InChI |
CKRXIJJKGQHVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
Otros números CAS |
16018-70-5 |
Sinónimos |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)

![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)



